![molecular formula C11H16BrNO B2522833 3-(溴甲基)-3-甲基-2-亚甲基双环[2.2.1]庚烷-1-甲酰胺 CAS No. 1005151-06-3](/img/structure/B2522833.png)
3-(溴甲基)-3-甲基-2-亚甲基双环[2.2.1]庚烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-3-methyl-2-methylenebicyclo[221]heptane-1-carboxamide is a complex organic compound featuring a bicyclic structure
科学研究应用
3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic effects.
Materials Science: Its bicyclic framework can be used to develop novel materials with specific mechanical or chemical properties.
Biological Studies: The compound can serve as a probe to study biological pathways and interactions, particularly those involving nucleophilic substitution reactions.
作用机制
Target of Action
The primary targets of 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide are the CXC chemokine receptors (CXCRs), specifically CXCR2 . These receptors correspond to cytokines of the CXC chemokine family and play a crucial role in the immune response and inflammation processes .
Mode of Action
3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide acts as an antagonist of the chemokine receptor CXCR2 . By binding to this receptor, it inhibits the signaling pathways initiated by the CXCR2 receptor, thereby potentially reducing inflammation and other immune responses .
Biochemical Pathways
The antagonism of the CXCR2 receptor by 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide affects the signaling pathways associated with this receptor . The downstream effects of this antagonism can include a reduction in inflammation and immune responses, which could potentially be beneficial in the treatment of conditions such as metastatic cancer .
Pharmacokinetics
The pharmacokinetic properties of 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide include its absorption, distribution, metabolism, and excretion (ADME). It has been found to exhibit high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in rat and human plasma . These properties impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of the action of 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide include the inhibition of CXCR2 receptor signaling pathways . This can result in a reduction in inflammation and immune responses, potentially providing therapeutic benefits in conditions such as metastatic cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide. For instance, factors such as pH and temperature can affect the stability of the compound and its ability to bind to the CXCR2 receptor . Additionally, the presence of other substances in the body, such as proteins or other drugs, can also influence the compound’s action and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common method starts with the Diels-Alder reaction, which forms the bicyclic core. Subsequent steps include bromination and functional group modifications to introduce the bromomethyl and carboxamide groups. The reaction conditions often involve the use of Lewis acids as catalysts and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can further modify the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst type are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce alcohols, ketones, or other functionalized compounds.
相似化合物的比较
Similar Compounds
- 3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- 3-Bromo-7-bromomethyl-7-ethyl-1-methylbicyclo[2.2.1]heptan-2-one
- 2-Ethylhexyl bromide
Uniqueness
Compared to similar compounds, 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide stands out due to its specific functional groups and bicyclic structure.
属性
IUPAC Name |
3-(bromomethyl)-3-methyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-7-10(2,6-12)8-3-4-11(7,5-8)9(13)14/h8H,1,3-6H2,2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFCJDUDXXIGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)N)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
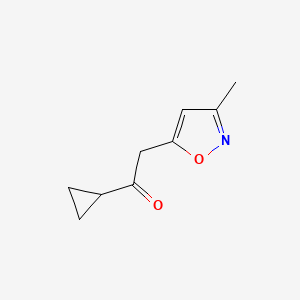
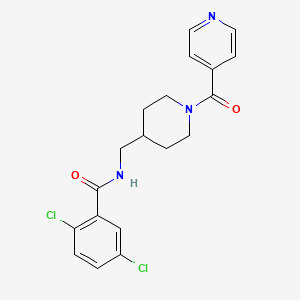
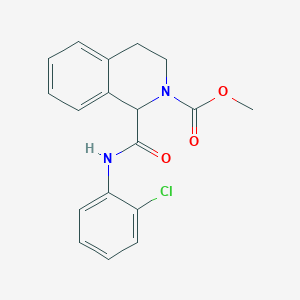
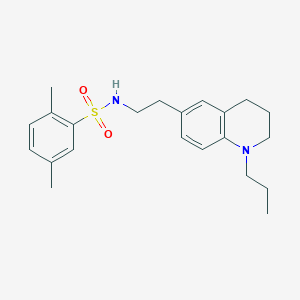
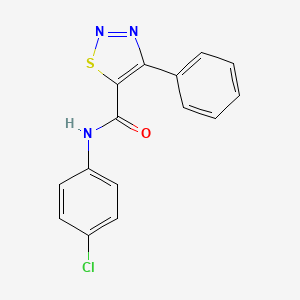
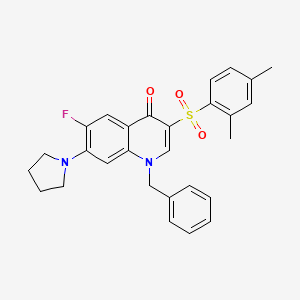
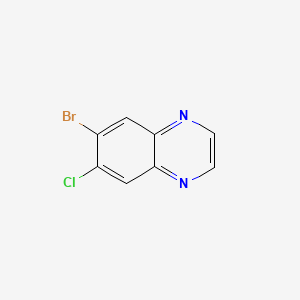
![10-(Benzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2522761.png)
![N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine](/img/structure/B2522762.png)
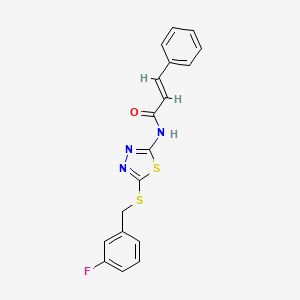
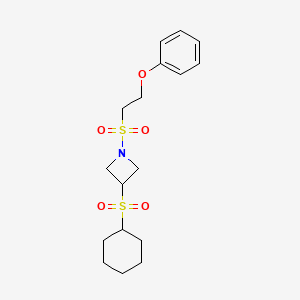
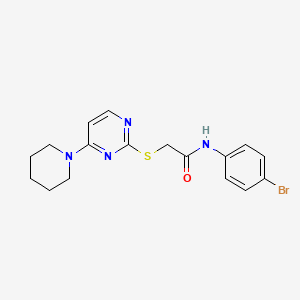
![N-(2-ethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522770.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thiophene-2-carboxamide](/img/structure/B2522771.png)
